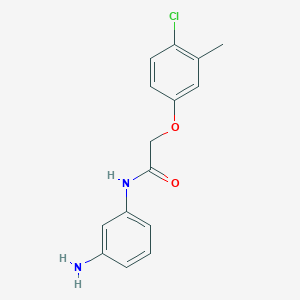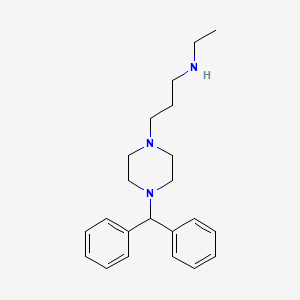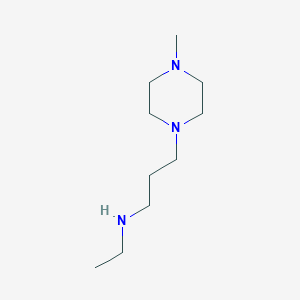
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (DCBE) is an aniline derivative and a member of the benzyl amine family. It is widely used in the synthesis of various compounds and as a precursor in the manufacture of drugs, dyes and fragrances. In recent years, DCBE has gained attention due to its potential applications in scientific research.
Applications De Recherche Scientifique
Computational Modeling and Antioxidant Activities
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline and similar compounds have been explored in computational modeling and have demonstrated notable antioxidant activities. A study by Demehin (2021) on substituted N-(methoxysalicylidene) anilines, a related group of compounds, showcased the use of computational methods like Density Functional Theory to understand their structure and properties, revealing their potential as antioxidants (Demehin, 2021).
Synthesis and Structure in Dendrimer Research
The compound has potential applications in the field of dendrimer synthesis, as illustrated in a study by Morar et al. (2018). They investigated novel dendrimers incorporating 4-(n-octyloxy)aniline, a chemically related compound, highlighting its role in the synthesis and structural analysis of dendritic melamines (Morar et al., 2018).
Antibacterial and Antifungal Activities
Research by Reisner and Borick (1955) on N-(2-hydroxy-5-chlorobenzyl)-anilines, which are structurally similar, found that these compounds possess significant antibacterial and antifungal properties. This indicates a potential application of N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline in developing antimicrobial agents (Reisner & Borick, 1955).
Palladium-Catalyzed Amination
A study by Wolfe and Buchwald (2003) on palladium-catalyzed amination of aryl halides, including compounds similar to N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, demonstrates its potential use in organic synthesis processes. This method can be crucial for constructing complex organic molecules (Wolfe & Buchwald, 2003).
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-7-8-21-15-4-2-3-14(10-15)19-11-12-5-6-13(17)9-16(12)18/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDTDKOWWWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)




![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)


![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)